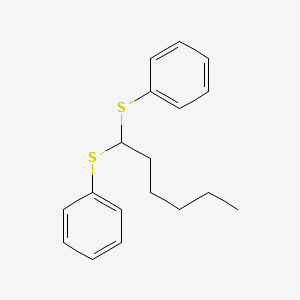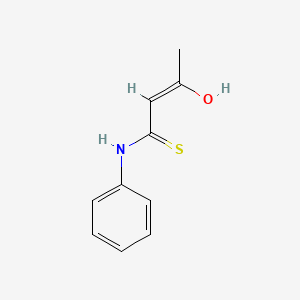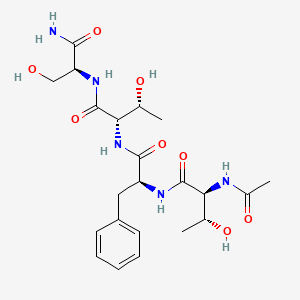![molecular formula C8H10Si B14457380 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene CAS No. 67754-92-1](/img/structure/B14457380.png)
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene, also known as silabarrelene, is a silicon-containing bicyclic compound. It is structurally related to barrelene, a bicyclic organic compound with the chemical formula C8H8. The inclusion of a silicon atom in place of one of the carbon atoms in the ring structure imparts unique chemical properties to this compound .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be achieved through several methods. One notable method involves the sensitized photolysis of 1-methyl-1-silabicyclo[2.2.2]octatriene. This process quantitatively yields silasemibullvalene, a related silicon-containing compound . The reaction conditions typically involve the use of a photosensitizer and controlled irradiation to facilitate the photolysis .
Analyse Chemischer Reaktionen
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form silasemibullvalene under sensitized photolysis conditions . Common reagents used in these reactions include hydrogen gas, bromine, and boron trifluoride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene has several scientific research applications. In chemistry, it is used as a model compound to study the effects of silicon substitution in organic molecules . The compound’s unique structure and reactivity make it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations. The silicon atom in the compound’s structure plays a crucial role in its reactivity, influencing the compound’s electronic properties and stability . The molecular targets and pathways involved in these transformations are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be compared to other similar compounds, such as barrelene and silasemibullvalene. Barrelene, with the chemical formula C8H8, is a related bicyclic compound without silicon substitution . Silasemibullvalene, on the other hand, is a silicon-containing compound derived from this compound through photolysis . The presence of silicon in this compound imparts unique chemical properties, distinguishing it from its carbon-based analogs.
Eigenschaften
CAS-Nummer |
67754-92-1 |
|---|---|
Molekularformel |
C8H10Si |
Molekulargewicht |
134.25 g/mol |
IUPAC-Name |
1-methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C8H10Si/c1-9-5-2-8(3-6-9)4-7-9/h2-8H,1H3 |
InChI-Schlüssel |
WCMFVROYSCNVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]12C=CC(C=C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
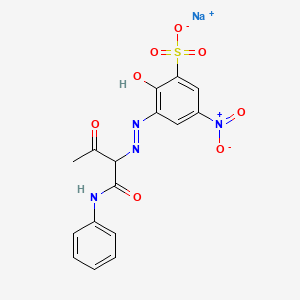
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

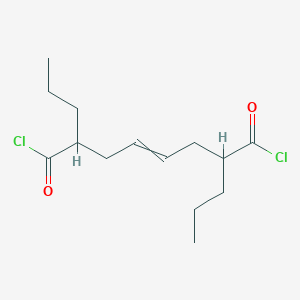
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)

